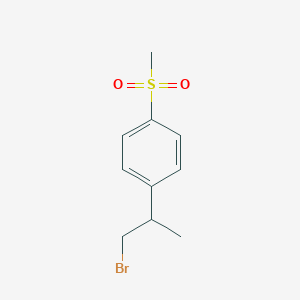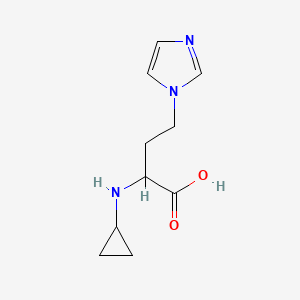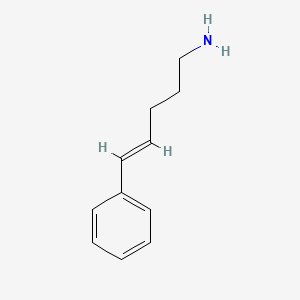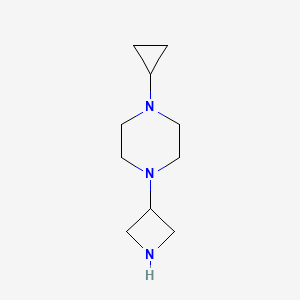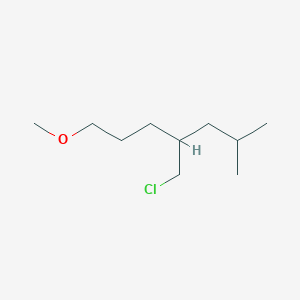
4-(Chloromethyl)-1-methoxy-6-methylheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-1-methoxy-6-methylheptane is an organic compound that belongs to the class of chloromethylated alkanes. This compound is characterized by the presence of a chloromethyl group (-CH2Cl) attached to a heptane backbone, which also contains a methoxy group (-OCH3) and a methyl group (-CH3). The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-methoxy-6-methylheptane typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 1-methoxy-6-methylheptane with chloromethyl methyl ether (CH3OCH2Cl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethylated product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-1-methoxy-6-methylheptane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide (NaOH) or ammonia (NH3) under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include alcohols, amines, and thiols.
Oxidation: Products include alcohols and carboxylic acids.
Reduction: The major product is the corresponding methylated compound.
Applications De Recherche Scientifique
4-(Chloromethyl)-1-methoxy-6-methylheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of chloromethylated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-1-methoxy-6-methylheptane involves the interaction of the chloromethyl group with various molecular targets. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in various chemical and biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzyl chloride: Similar in having a methoxy and chloromethyl group but attached to a benzene ring.
4-Chlorobenzyl chloride: Contains a chloromethyl group attached to a benzene ring.
Uniqueness
4-(Chloromethyl)-1-methoxy-6-methylheptane is unique due to its aliphatic heptane backbone, which imparts different chemical properties compared to aromatic compounds like 4-methoxybenzyl chloride and 4-chlorobenzyl chloride. This uniqueness makes it suitable for specific applications where aliphatic compounds are preferred over aromatic ones.
Propriétés
Formule moléculaire |
C10H21ClO |
|---|---|
Poids moléculaire |
192.72 g/mol |
Nom IUPAC |
4-(chloromethyl)-1-methoxy-6-methylheptane |
InChI |
InChI=1S/C10H21ClO/c1-9(2)7-10(8-11)5-4-6-12-3/h9-10H,4-8H2,1-3H3 |
Clé InChI |
RITHWMRRWRGOMP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CCCOC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride](/img/structure/B13570372.png)
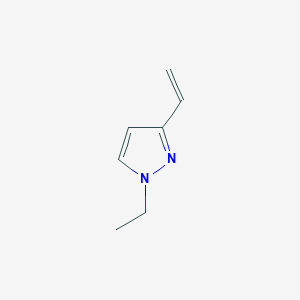
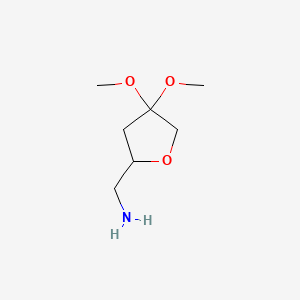

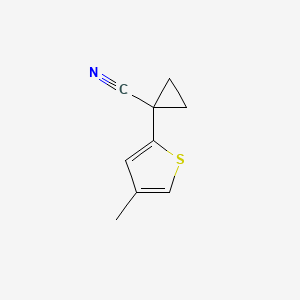
![1,3-Dioxa-8-azaspiro[4.5]decane](/img/structure/B13570415.png)
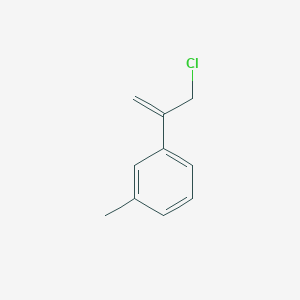
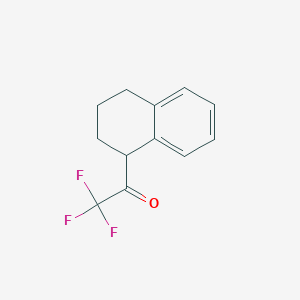
![2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B13570427.png)
